2-(2-Isopropylphenoxy)propanoic acid
Overview
Description
2-(2-Isopropylphenoxy)propanoic acid is a chemical compound with the empirical formula C12H16O3 and a molecular weight of 208.25 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2-Isopropylphenoxy)propanoic acid is represented by the InChI key KJOWLMCSCDFVCH-UHFFFAOYSA-N . The InChI string is 1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
2-(2-Isopropylphenoxy)propanoic acid is a solid substance . It has a molecular weight of 208.25 and an empirical formula of C12H16O3 .Scientific Research Applications
Pharmaceutical Synthesis and Drug Development :
- "2-(2-Isopropylphenoxy)propanoic acid" is a key intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A one-pot synthesis method has been developed for ibuprofen with improved yield and efficiency, using consecutive metalation and electrophilic substitution stages starting with p-xylene (Faigl & Schlosser, 1991).
- The compound has also been used in the enantioselective synthesis of optically active non-steroidal anti-inflammatory drugs, like ibuprofen and ketoprofen, which are crucial for controlling stereochemistry in drug synthesis (Hamon, Massy-Westropp, & Newton, 1995).
Environmental Science and Waste Management :
- In environmental applications, the mechanochemistry of ibuprofen, which contains "2-(2-Isopropylphenoxy)propanoic acid," has been studied for potential applications in the detoxification of expired pharmaceuticals. Mechanochemical treatment can lead to the degradation of ibuprofen, thereby reducing its pharmaceutical activity and toxicity (Andini et al., 2012).
Catalysis and Chemical Reactions :
- The compound has been involved in studies related to catalysis, like the isopropylation of phenol to synthesize important drugs such as propofol. Parameters such as the type of catalyst and reaction temperature play a significant role in determining the selectivity and efficiency of these reactions (Yadav & Salgaonkar, 2005).
- Another application is in the adsorption studies of related compounds, like 2-(2,4-dichlorophenoxy)propanoic acid, for environmental remediation. These studies provide insights into effective methods for removing herbicides from water sources (Kamaraj et al., 2015).
Biotechnological Applications :
- It has also been used in biotechnological applications, such as the lipase-catalyzed stereoselective esterification of halogen-containing carboxylic acids. This process is significant for the optical resolution of racemic carboxylic acids, which is important in the production of enantiomerically pure pharmaceuticals (Pan et al., 1990).
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWLMCSCDFVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396287 | |
Record name | 2-(2-isopropylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropylphenoxy)propanoic acid | |
CAS RN |
161790-37-0 | |
Record name | 2-(2-isopropylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.